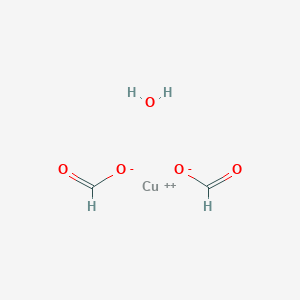

Copper(II) formate hydrate

Description

BenchChem offers high-quality Copper(II) formate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper(II) formate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

copper;diformate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHDJXFJXJZYGO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4CuO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Copper(II) Formate Hydrate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of copper(II) formate hydrate. Intended for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices. We will explore various synthetic pathways, delve into the nuances of crystallizing specific hydrate forms, and detail the analytical techniques essential for robust characterization. The guide emphasizes scientific integrity through self-validating protocols and is grounded in authoritative references to support all technical claims.

Introduction: The Significance of Copper(II) Formate

Copper(II) formate, a coordination compound of divalent copper and formic acid, is a versatile material with significant applications across multiple scientific disciplines. It exists in several forms, most commonly as the bright blue tetrahydrate, Cu(HCOO)₂·4H₂O, a metastable dihydrate, Cu(HCOO)₂·2H₂O, and an anhydrous powder.[1][2] Its utility stems from its properties as a stable, water-soluble source of copper(II) ions and its ability to thermally decompose into metallic copper at relatively low temperatures.[3]

Historically, the synthesis of copper(II) formate was an early exploration into the reactions of copper salts with organic acids.[4] Today, its applications are far-reaching. It is employed as an antibacterial agent for treating cellulose and as a preservative.[5] In the realm of materials science, it is a critical precursor for creating conductive copper inks and pastes for printed electronics, a field that demands low-temperature processing to be compatible with flexible polymer substrates.[6]

For professionals in drug development, while direct therapeutic applications are not common, copper(II) formate serves as a vital precursor in the synthesis of copper-based metal-organic frameworks (MOFs).[7][8] These porous crystalline materials are extensively researched for their high drug-loading capacity and potential in targeted drug delivery systems.[2][9][10] This guide will provide the foundational knowledge required to synthesize and characterize the starting material for these advanced applications.

Synthesis Methodologies: A Comparative Analysis

The synthesis of copper(II) formate hydrate generally involves the reaction of a copper(II) source with formic acid. The choice of the copper precursor is a critical experimental decision, influencing reaction rate, purity of the final product, and safety considerations.

Method A: From Copper(II) Hydroxide or Carbonate

This is the most common and straightforward laboratory-scale method. The reaction is an acid-base neutralization, which is typically clean and efficient.

-

Reaction with Hydroxide: 2HCOOH + Cu(OH)₂ → Cu(HCOO)₂ + 2H₂O[2]

-

Reaction with Carbonate: 2HCOOH + CuCO₃ → Cu(HCOO)₂ + H₂O + CO₂↑

Causality and Field Insights: The use of copper(II) carbonate [CuCO₃] or basic copper carbonate [Cu₂(OH)₂CO₃] provides a simple visual cue for reaction completion: the cessation of CO₂ effervescence.[2] This avoids the need for pH monitoring to ensure complete neutralization of the acid. The reaction with copper(II) hydroxide is similarly effective but may require slight heating to proceed at a reasonable rate. These precursors are generally preferred for their high reactivity and the benign nature of the byproducts (water and carbon dioxide).

Method B: From Copper(II) Oxide

This method involves dissolving copper(II) oxide (CuO) in formic acid.

-

Reaction: 2HCOOH + CuO → Cu(HCOO)₂ + H₂O[2]

Causality and Field Insights: Copper(II) oxide is less reactive than the hydroxide or carbonate, often requiring heating to facilitate dissolution.[7] This method is advantageous when a high-purity, carbonate-free starting material is desired. However, the slower reaction rate and energy input make it less ideal for rapid, large-scale production.

Method C: From Copper(II) Sulfate (Indirect)

This method involves a two-step process, first precipitating copper(II) hydroxide or carbonate from copper(II) sulfate, followed by reaction with formic acid.

-

Step 1: CuSO₄ + 2NaOH → Cu(OH)₂↓ + Na₂SO₄

-

Step 2: Cu(OH)₂ + 2HCOOH → Cu(HCOO)₂ + 2H₂O

Causality and Field Insights: This method is economically viable as copper(II) sulfate is an inexpensive and widely available starting material. The critical step is the thorough washing of the precipitated intermediate to remove sulfate ions, which can contaminate the final product. This method adds an extra filtration and washing step, increasing the overall process time.

Comparative Summary of Synthesis Methods

| Method | Precursor | Advantages | Disadvantages | Best For |

| A | Cu(OH)₂ / CuCO₃ | High reactivity, clean reaction, simple endpoint detection (for carbonate). | Precursors can be more expensive than sulfate. | High-purity lab synthesis, ease of use. |

| B | CuO | High-purity precursor, no gaseous byproducts. | Slow reaction rate, requires heating. | Applications where carbonate impurities are a concern. |

| C | CuSO₄ | Most economical starting material. | Multi-step process, potential for sulfate contamination if not washed properly. | Large-scale production where cost is a primary driver. |

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure a high-quality product.

Protocol 1: Synthesis of Copper(II) Formate Tetrahydrate from Copper(II) Carbonate

Objective: To synthesize high-purity, crystalline Cu(HCOO)₂·4H₂O.

Materials:

-

Copper(II) Carbonate (CuCO₃)

-

Formic Acid (~85% aqueous solution)

-

Deionized Water

-

Ethanol

Procedure:

-

In a fume hood, slowly add a stoichiometric amount of copper(II) carbonate powder to a stirred aqueous solution of formic acid at room temperature. A slight excess of the copper salt can be used to ensure all formic acid is consumed.

-

Continue stirring until all effervescence of CO₂ has ceased. The solution should turn a clear, deep blue.

-

Gently heat the solution to approximately 50-60°C to ensure the reaction is complete and to dissolve any unreacted starting material.

-

Filter the warm solution through a Büchner funnel to remove any unreacted copper carbonate or other solid impurities.

-

Transfer the clear blue filtrate to a clean beaker and allow it to cool slowly to room temperature. Cover the beaker with perforated parafilm to allow for slow evaporation.

-

For the formation of the tetrahydrate, it is crucial to maintain a crystallization temperature below ~40°C.[7] Place the beaker in a cool, undisturbed location.

-

Bright blue, prismatic crystals of copper(II) formate tetrahydrate will form over 24-48 hours.

-

Decant the supernatant and collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any residual formic acid and to aid in drying.

-

Dry the crystals in a desiccator at room temperature. Do not heat, as this will lead to dehydration.

Diagram: Synthesis and Crystallization Workflow

Caption: Workflow for the synthesis of Copper(II) Formate Tetrahydrate.

Controlling Hydration State

The number of water molecules in the crystal lattice is highly dependent on the crystallization temperature.

-

Copper(II) Formate Tetrahydrate (Cu(HCOO)₂·4H₂O): Crystallizes from aqueous solutions at cool or room temperatures (typically below 40-50°C).[7] This is the most stable and common form.

-

Copper(II) Formate Dihydrate (Cu(HCOO)₂·2H₂O): A metastable form that can be produced by crystallization from solutions at elevated temperatures, generally between 50-60°C.[7]

Comprehensive Characterization

Robust characterization is essential to confirm the identity, purity, and hydration state of the synthesized compound.

Thermogravimetric Analysis (TGA)

TGA is the primary technique for determining the hydration state and thermal stability of the compound.

Protocol Insights:

-

Sample Preparation: Use a small, representative sample (5-10 mg) of finely ground crystals.

-

Atmosphere: Run the analysis under an inert atmosphere (e.g., nitrogen) to study the decomposition without oxidation.

-

Heating Rate: A controlled heating rate of 10 °C/min is standard.

-

Temperature Range: Heat from room temperature to at least 300°C to observe both dehydration and decomposition.

Interpreting the TGA Curve: A typical TGA curve for Cu(HCOO)₂·4H₂O will show two distinct mass loss steps:

-

Dehydration: A mass loss corresponding to the removal of the four water molecules. This occurs in stages, typically starting around 45°C.[2] The theoretical mass loss for the four water molecules is approximately 31.9%.

-

Decomposition: A second, sharp mass loss event occurring around 200°C.[3] This corresponds to the decomposition of the anhydrous copper(II) formate into metallic copper, releasing CO₂, H₂, and other gaseous products.

The derivative of the TGA curve (DTG curve) is invaluable for precisely identifying the temperatures of maximum mass loss rate for each step.

Diagram: Idealized TGA Curve Interpretation

Caption: Idealized TGA curve for Copper(II) Formate Tetrahydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of formate and water ligands.

Protocol Insights:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the finely ground sample.

-

Analysis: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹).

Expected Vibrational Bands: The FTIR spectrum provides a molecular fingerprint of the compound. Key absorption bands to look for include:

-

O-H Stretching: A broad, strong band in the region of 3000-3600 cm⁻¹ indicates the presence of water of hydration.

-

C-H Stretching: A sharp, medium-intensity band around 2800-3000 cm⁻¹ is characteristic of the C-H bond in the formate ligand.

-

Asymmetric C=O Stretching: A very strong band typically found between 1580-1650 cm⁻¹ is due to the asymmetric stretching of the carboxylate group.

-

Symmetric C-O Stretching: A strong band around 1320-1400 cm⁻¹ corresponds to the symmetric stretching of the carboxylate group.

-

C-H Bending: An in-plane bending vibration for the formate C-H group appears near 1377 cm⁻¹.

X-ray Diffraction (XRD)

Powder XRD is the definitive method for confirming the crystal structure and phase purity.

Protocol Insights:

-

Sample Preparation: The sample should be finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Instrumentation: Use a diffractometer with Cu Kα radiation.

-

Scan Range: A 2θ range of 10-70° is typically sufficient to capture the most characteristic peaks.

Expected Results:

-

Crystal System: Copper(II) formate tetrahydrate crystallizes in the monoclinic system.[2]

-

Peak Matching: The obtained diffraction pattern should be compared to standard reference patterns from crystallographic databases (e.g., JCPDS) to confirm the phase. The sharpness of the peaks is indicative of good crystallinity.

Summary of Characterization Data

| Technique | Purpose | Key Observations |

| TGA | Confirm hydration state and thermal stability | Two-step mass loss: ~32% loss for 4H₂O (starting ~45°C), followed by decomposition (~200°C). |

| FTIR | Identify functional groups | Broad O-H stretch (water), sharp C-H stretch (formate), strong C=O and C-O stretches (carboxylate). |

| XRD | Confirm crystal structure and phase purity | Pattern should match the reference for monoclinic Cu(HCOO)₂·4H₂O. Sharp peaks indicate high crystallinity. |

Health, Safety, and Handling

Trustworthiness in any protocol requires a thorough understanding of the associated hazards.

-

Copper(II) Formate Hydrate: Harmful if swallowed and causes serious eye damage. It is also an irritant to the skin and respiratory system.[9][11] It is classified as very toxic to aquatic life with long-lasting effects.[9]

-

Formic Acid: A corrosive substance that can cause severe skin burns and eye damage. Its vapors are irritating to the respiratory tract.

-

Copper Precursors: Copper salts are generally harmful if ingested. Inhalation of dust should be avoided.

Mandatory Safety Precautions:

-

Always handle chemicals in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust during handling and weighing.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has detailed the synthesis and characterization of copper(II) formate hydrate from a Senior Application Scientist's perspective, emphasizing the rationale behind procedural choices and the importance of robust analytical validation. By understanding the comparative advantages of different synthetic routes and the expected outcomes from key characterization techniques like TGA, FTIR, and XRD, researchers can confidently produce and verify this versatile compound. The protocols and data presented herein serve as a reliable foundation for applications ranging from the development of advanced materials for printed electronics to the synthesis of novel copper-based MOFs for biomedical research.

References

- Ullmann's Encyclopedia of Industrial Chemistry. (1985-present). Gerhartz, W. (Ed.). VCH Publishers. [Source: PubChem CID 10999]

-

Zhang, Y., et al. (2022). Copper-based metal-organic frameworks for biomedical applications. Advanced Colloid and Interface Science, 305, 102686. [Link]

-

Crystal Growing Wiki. (n.d.). Copper(II) formate. Crystalls.info. [Link]

-

PubChem. (n.d.). Cupric formate tetrahydrate. National Center for Biotechnology Information. [Link]

- Li, M., et al. (2019). A porous Cu(II)-based metal-organic framework carrier for pH-controlled anticancer drug delivery. Inorganic Chemistry Communications, 111, 107675.

- Krasil'nikov, V. N., et al. (2020). Novel method for the production of copper(II) formates, their thermal, spectral and magnetic properties. Journal of Alloys and Compounds.

- Li, T., et al. (2022). Copper(II)-MOFs for bio-applications. Request PDF.

- Rana, S., et al. (2023). Applications of copper based metal organic frameworks. Request PDF.

-

Shabanov, N., et al. (2023). Key Aspects of the Processes of Thermal Decomposition of Complex Compounds of Copper Formate for Low-Temperature Printed Electronics. II. The Solvent Effect. ACS Applied Electronic Materials, 5(8), 4635-4642. [Link]

-

PubChem. (n.d.). Cupric formate. National Center for Biotechnology Information. [Link]

-

American Elements. (n.d.). Copper(II) Formate Tetrahydrate. American Elements. [Link]

-

Haz-Map. (n.d.). Copper(II) formate. National Library of Medicine. [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: COPPER(II) FORMATE, tetrahydrate. Gelest, Inc.[Link]

Sources

- 1. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cupric formate tetrahydrate | C2H10CuO8 | CID 6432244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Copper-based metal-organic frameworks for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Crystal Structure of Copper(II) Formate Dihydrate

Abstract

This technical guide provides a comprehensive examination of the crystal structure of copper(II) formate dihydrate (Cu(HCOO)₂·2H₂O). Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallographic analysis, and intricate structural features of this metal-organic framework. The guide emphasizes the causality behind experimental methodologies and presents a self-validating approach to its characterization. Key structural parameters, including coordination geometries, bond lengths, and the extensive hydrogen-bonding network, are discussed in detail.

Introduction: The Significance of Copper(II) Formate Dihydrate

Copper(II) formate and its hydrated variants are inorganic compounds that have garnered interest due to their intriguing magnetic properties and potential applications in materials science.[1] The dihydrate form, in particular, presents a fascinating three-dimensional crystal structure governed by the interplay of coordinate bonds and hydrogen bonding. Understanding the precise atomic arrangement within this crystal lattice is paramount for elucidating its structure-property relationships and exploring its potential in fields such as catalysis and as a precursor for copper-based nanomaterials.[2] This guide serves as a detailed reference for the crystallographic characterization of copper(II) formate dihydrate.

Synthesis and Crystal Growth

The formation of high-quality single crystals is a prerequisite for accurate X-ray diffraction studies. Copper(II) formate dihydrate crystals can be synthesized through various methods, with the most common being the reaction of a copper(II) salt with formic acid.[1][3]

Rationale for Synthetic Approach

The chosen synthetic route, detailed below, involves the reaction of copper(II) carbonate with formic acid. This method is advantageous due to the clean reaction, where the byproducts are water and carbon dioxide, which are easily removed from the reaction mixture. Slow evaporation of the resulting aqueous solution allows for the controlled growth of well-defined, pale-green single crystals suitable for diffraction analysis. The pale-green crystals of Cu(HCOO)₂·2H₂O can also be obtained by the prolonged exposure of dark-green crystals of Cu(HCOO)₂·½ dioxane to air, where the dioxane molecule is replaced by four water molecules.[4]

Experimental Protocol: Synthesis of Copper(II) Formate Dihydrate

-

Reaction Setup: In a well-ventilated fume hood, add 1.24 g (10 mmol) of basic copper(II) carbonate to a 100 mL beaker.

-

Acid Addition: Slowly add 20 mL of 1 M formic acid to the beaker while stirring continuously. Effervescence will be observed due to the release of carbon dioxide.

-

Dissolution: Continue stirring until all the copper carbonate has reacted and a clear blue solution is obtained.

-

Filtration: Filter the solution to remove any unreacted solids.

-

Crystallization: Cover the beaker with perforated parafilm and allow the solvent to evaporate slowly at room temperature.

-

Crystal Harvesting: After several days, pale-green single crystals of copper(II) formate dihydrate will form. Harvest the crystals by decanting the mother liquor and wash them with a small amount of cold deionized water.

-

Drying: Dry the crystals between two filter papers.

Crystallographic Analysis: Unveiling the Atomic Architecture

The precise atomic arrangement in copper(II) formate dihydrate was determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about the unit cell dimensions, space group, and atomic coordinates.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern is collected, and the resulting data is used to solve and refine the crystal structure. The structure of copper(II) formate dihydrate has been determined to be monoclinic, with the space group P2₁/c.[4]

Crystallographic Data Summary

The key crystallographic parameters for copper(II) formate dihydrate are summarized in the table below.[4]

| Parameter | Value |

| Chemical Formula | C₂H₆CuO₆ |

| Formula Weight | 189.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 7.15 |

| c (Å) | 9.50 |

| β (°) | 96.80 |

| Volume (ų) | 574.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.19 |

| Experimental Density (g/cm³) | 2.17 |

In-Depth Structural Features

The crystal structure of copper(II) formate dihydrate is a complex three-dimensional network. The structure is built from copper atoms linked by formate groups in both anti-syn and anti-anti bridging arrangements.[4]

The Coordination Environment of Copper

There are two crystallographically independent copper atoms (Cu(1) and Cu(2)) in the asymmetric unit. Both copper atoms exhibit a distorted octahedral coordination geometry.[4]

-

Cu(1) is coordinated to six oxygen atoms from six different formate groups.

-

Cu(2) is coordinated to four oxygen atoms from formate groups and two oxygen atoms from water molecules.[4]

The bond lengths around the copper centers are as follows:

-

Cu(1)-O(1) = 2.02 Å

-

Cu(1)-O(2) = 2.28 Å

-

Cu(1)-O(3) = 2.03 Å

-

Cu(2)-O(4) = 2.35 Å

-

Cu(2)-O(5)(H₂O) = 1.97 Å

-

Cu(2)-O(6)(H₂O) = 2.02 Å[4]

Caption: Coordination environment of the two copper centers in copper(II) formate dihydrate.

The Bridging Formate Ligands

The formate groups act as bridging ligands, connecting the copper centers to form a three-dimensional framework. This bridging occurs in two distinct modes: an anti-syn and an anti-anti arrangement, contributing to the stability and rigidity of the structure.[4]

The Role of Hydrogen Bonding

The water molecules play a crucial role in the crystal structure by forming an extensive network of hydrogen bonds. These hydrogen bonds link the copper-formate chains together, further stabilizing the three-dimensional architecture. The oxygen atoms of the coordinated water molecules act as hydrogen bond donors to the oxygen atoms of the formate groups.[4] The hydrogen bond distances are:

-

O(6)H₂O···O(1) = 2.82 Å

-

O(6)H₂O···O(3) = 2.85 Å

-

O(5)H₂O···O(2) = 2.79 Å

-

O(5)H₂O···O(4) = 2.99 Å[4]

Experimental Workflow: From Synthesis to Structure

The overall process for the determination of the crystal structure of copper(II) formate dihydrate is outlined below.

Caption: Experimental workflow for the structural determination of copper(II) formate dihydrate.

Conclusion

The crystal structure of copper(II) formate dihydrate is a testament to the intricate interplay of coordination chemistry and supramolecular interactions. The distorted octahedral coordination of the copper ions, the versatile bridging of the formate ligands, and the extensive hydrogen-bonding network established by the water molecules all contribute to a robust and fascinating three-dimensional architecture. The detailed structural insights provided in this guide are fundamental for researchers and scientists working with metal-organic frameworks and aim to facilitate further exploration of the properties and applications of this compound.

References

-

Bukowska-Strzyzewska, M. (1966). The crystal structure of copper(II) formate dihydrate. Acta Crystallographica, 21(S6), A137. [Link]

-

Crystal growing wiki. (2024). Copper(II) formate and urea complex. [Link]

-

Crystal growing wiki. (n.d.). Copper(II) formate. [Link]

-

Materials Project. (n.d.). Cu(HCOO)₂ (mp-643934). [Link]

-

National Center for Biotechnology Information. (n.d.). Cupric formate dihydrate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Cupric formate. PubChem Compound Database. [Link]

-

Bukowska-Strzyzewska, M. (1965). The crystal structure of copper(II) formate dihydrate. Semantic Scholar. [Link]

-

Lukin, S. V., et al. (2018). Novel method for the production of copper(II) formates, their thermal, spectral and magnetic properties. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Copper(II) Formate Tetrahydrate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the characterization of copper(II) formate tetrahydrate, a compound of interest in chemical synthesis, materials science, and as an antibacterial agent.[1][2][3][4] This document, intended for researchers, scientists, and professionals in drug development, delves into the theoretical underpinnings and practical applications of key spectroscopic techniques. We will explore how Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, Electron Paramagnetic Resonance (EPR), and X-ray Photoelectron Spectroscopy (XPS) collectively elucidate the electronic structure, molecular vibrations, coordination environment, and elemental composition of this coordination complex. The causality behind experimental choices is emphasized, and detailed, self-validating protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Copper(II) Formate Tetrahydrate

Copper(II) formate tetrahydrate, with the chemical formula Cu(HCOO)₂·4H₂O, is a blue crystalline solid soluble in water.[2][5] Its applications are diverse, ranging from its use as a precursor in the synthesis of copper nanoparticles to its role as a preservative for cellulosic materials and a catalyst in organic reactions.[2][5] The compound's physical and chemical properties are intrinsically linked to its molecular structure, which consists of a central copper(II) ion coordinated by formate ligands and water molecules.[6] A thorough understanding of this structure is paramount for optimizing its performance in various applications.

Spectroscopic analysis provides a powerful, non-destructive suite of tools to probe the intricate details of a material's atomic and molecular landscape. For copper(II) formate tetrahydrate, these techniques are indispensable for confirming synthesis, assessing purity, and understanding the electronic and geometric changes that occur during chemical reactions or thermal decomposition.[7][8][9][10]

Crystal and Molecular Structure

Copper(II) formate tetrahydrate crystallizes in the monoclinic system.[11] X-ray diffraction studies have revealed that each copper(II) ion is in a distorted octahedral environment.[6][12] It is surrounded by four oxygen atoms from four distinct formate ions in a nearly square planar arrangement, with two water molecules occupying the axial positions at a greater distance.[6][12] The formate ion acts as a bridging ligand, connecting two copper atoms to form a layered structure.[6][12] The remaining two water molecules are not directly coordinated to the copper ion but are situated between these layers, participating in a hydrogen-bonding network.[6][12] This layered structure is responsible for the crystal's perfect cleavage parallel to the (001) plane.[6][12]

Synthesis of Copper(II) Formate Tetrahydrate: An Experimental Protocol

A reliable synthesis protocol is the foundation of any subsequent analysis. The most common method involves the reaction of a copper(II) source with formic acid.[11][13]

Protocol: Synthesis from Copper(II) Hydroxide

This protocol is adapted from established procedures and provides a straightforward route to obtaining high-purity crystals.[14][15]

Materials:

-

Copper(II) hydroxide (Cu(OH)₂) powder

-

80% aqueous solution of formic acid (HCOOH)

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Stir plate and magnetic stir bar

-

Beaker

Procedure:

-

In a well-ventilated fume hood, carefully add 4.8 kg of an 80% aqueous solution of formic acid to 1.62 kg of copper(II) hydroxide powder in a large beaker.[14][15]

-

Stir the mixture continuously for 1 hour at room temperature.[14][15] The reaction is exothermic, and the solution will turn a characteristic blue color as the copper(II) formate is formed.

-

After 1 hour, filter the resulting mixture to remove any unreacted copper(II) hydroxide.[14][15]

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the blue crystals of copper(II) formate tetrahydrate by filtration.

-

Wash the crystals with a small amount of cold deionized water and then with a small amount of ethanol to facilitate drying.

-

Dry the crystals in a desiccator over a suitable drying agent.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Copper(II) formate tetrahydrate.

Spectroscopic Characterization Techniques

The following sections detail the application of various spectroscopic techniques to the analysis of copper(II) formate tetrahydrate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like copper(II) formate tetrahydrate, the absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions) or involves the transfer of electrons between the metal ion and its ligands (charge-transfer bands).

Experimental Insights: The UV-Vis spectrum of copper(II) formate tetrahydrate in an aqueous solution is characterized by two main absorption bands.[16] A broad, less intense band in the visible/near-infrared region (around 1.0–2.4 eV) is attributed to d-d transitions of the Cu(II) ion.[16] A more intense band in the UV region (around 3.5–5.5 eV) corresponds to a ligand-to-metal charge transfer (LMCT) transition, specifically from the formate ligand to the vacant d-orbital of the copper(II) ion.[16][17][18] The position and intensity of these bands are sensitive to the coordination environment of the copper ion.

Protocol: UV-Vis Analysis

-

Prepare a series of standard solutions of copper(II) formate tetrahydrate in deionized water with known concentrations.

-

Calibrate a dual-beam UV-Vis spectrophotometer using deionized water as the blank.

-

Record the absorbance spectra of the standard solutions and the unknown sample over a wavelength range of 200-1100 nm.

-

Identify the λ_max_ for the d-d and LMCT bands.

-

Construct a calibration curve by plotting absorbance at λ_max_ versus concentration for the standard solutions to quantify the copper(II) concentration in the sample.[19][20]

Table 1: Typical UV-Vis Absorption Data for Copper(II) Formate Complexes

| Transition Type | Approximate Energy Range (eV) | Description |

|---|---|---|

| d-d transition | 1.0 - 2.4 | Corresponds to the excitation of electrons between the d-orbitals of the Cu(II) ion. |

| LMCT | 3.5 - 5.5 | Involves the transfer of an electron from the formate ligand to the copper(II) ion. |

Data synthesized from literature sources.[16]

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Principle: Both FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. FTIR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

Experimental Insights: The vibrational spectra of copper(II) formate tetrahydrate are rich with information. Key vibrational modes include:

-

O-H stretching: Broad bands in the region of 3000-3600 cm⁻¹ are characteristic of the water molecules of hydration.

-

C-H stretching: A band around 2800 cm⁻¹ is attributed to the C-H stretching of the formate group.[21]

-

COO⁻ asymmetric and symmetric stretching: The asymmetric stretching (ν_as_) and symmetric stretching (ν_s_) of the carboxylate group are particularly informative. The separation between these two bands (Δν) can provide insight into the coordination mode of the formate ligand. For copper(II) formate, the asymmetric stretch is typically observed around 1550-1600 cm⁻¹, and the symmetric stretch is around 1350 cm⁻¹.[21][22]

-

Cu-O stretching: Low-frequency modes corresponding to the vibrations of the copper-oxygen bonds are also present.

Raman spectroscopy is particularly useful for studying the low-frequency lattice vibrations and can provide complementary information to FTIR.[23] Studies have shown that some Raman lines disappear as the compound undergoes a phase transition, indicating a change in the ordering of the water molecules.[23]

Protocol: FTIR (KBr Pellet) Analysis

-

Thoroughly grind a small amount of the copper(II) formate tetrahydrate sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the FTIR spectrum of the pellet over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and compare them to literature values.[24]

Table 2: Characteristic Vibrational Frequencies for Copper(II) Formate Tetrahydrate

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (water) | 3000 - 3600 | FTIR, Raman |

| C-H stretch (formate) | ~2800 | FTIR |

| COO⁻ asymmetric stretch | ~1550 - 1600 | FTIR |

| COO⁻ symmetric stretch | ~1350 | FTIR |

| C-H in-plane bend | ~1377 | FTIR |

Data compiled from literature sources.[21][22]

Diagram: Spectroscopic Information Flow

Caption: Relationship between spectroscopic techniques and the information obtained.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Principle: EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. Since copper(II) has a d⁹ electronic configuration with one unpaired electron, it is EPR active. The spectrum provides detailed information about the electronic structure and the coordination environment of the paramagnetic center.

Experimental Insights: The EPR spectrum of a Cu(II) complex is characterized by its g-tensor and hyperfine coupling constants (A-tensor).[25][26] For copper(II) formate tetrahydrate, which has a distorted octahedral geometry, the EPR spectrum is typically axial.[25][27] The g-values (g_||_ and g_⊥_) provide information about the symmetry of the ligand field around the copper ion.[26] The hyperfine splitting, which arises from the interaction of the unpaired electron with the copper nucleus (I = 3/2), results in a characteristic four-line pattern in the spectrum.[25] Further splitting, known as superhyperfine splitting, can occur if the ligands have nuclei with non-zero spin (e.g., ¹⁴N), providing direct evidence of the coordinating atoms.[25][28]

Protocol: EPR Analysis

-

Place a small amount of the powdered copper(II) formate tetrahydrate sample in a quartz EPR tube.

-

Record the EPR spectrum at a specific microwave frequency (e.g., X-band, ~9.5 GHz) and at a controlled temperature (e.g., room temperature or cryogenic temperatures).

-

Analyze the spectrum to determine the principal values of the g-tensor and the copper hyperfine coupling constants.

-

Simulate the experimental spectrum to refine the spin Hamiltonian parameters.

Table 3: Representative EPR Parameters for a Cu(II) Complex | Parameter | Description | Typical Value Range | | --- | --- | --- | | g_||_ | g-tensor component parallel to the principal axis | 2.2 - 2.4 | | g_⊥_ | g-tensor component perpendicular to the principal axis | 2.0 - 2.1 | | A_||_ | Hyperfine coupling constant parallel to the principal axis | 120 - 200 G | | A_⊥_ | Hyperfine coupling constant perpendicular to the principal axis | 0 - 30 G |

Values are illustrative for typical axially elongated Cu(II) complexes.[25][29]

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. X-rays are used to eject electrons from the core levels of atoms, and the kinetic energy of these photoelectrons is measured.

Experimental Insights: An XPS analysis of copper(II) formate tetrahydrate will provide high-resolution spectra for Cu 2p, O 1s, and C 1s.

-

Cu 2p spectrum: The Cu 2p region shows two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂. For Cu(II) species, the Cu 2p₃/₂ peak is typically found at a binding energy of around 933-935 eV and is accompanied by characteristic "shake-up" satellite peaks at higher binding energies.[30][31] The presence of these satellites is a definitive indicator of the Cu(II) oxidation state.[30]

-

O 1s spectrum: The O 1s spectrum will be complex due to the presence of oxygen in both the formate ligands and the water molecules. Deconvolution of this peak can help distinguish between these different oxygen environments.

-

C 1s spectrum: The C 1s spectrum will show a peak corresponding to the carbon atom in the formate group.

Protocol: XPS Analysis

-

Mount the powdered sample on a sample holder using double-sided adhesive tape.

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Cu 2p, O 1s, and C 1s regions.

-

Perform charge correction using the adventitious carbon C 1s peak at 284.8 eV as a reference.

-

Analyze the binding energies, peak shapes, and the presence of satellite structures to determine the elemental composition and oxidation states.[32][33]

Integrated Spectroscopic Approach and Conclusion

A single spectroscopic technique rarely provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For instance, UV-Vis confirms the d⁹ electronic configuration of the copper(II) center, while FTIR and Raman identify the vibrational modes of the formate ligands and water molecules, confirming their presence and coordination. EPR provides a detailed view of the local coordination geometry and the nature of the metal-ligand bonding. Finally, XPS confirms the elemental composition and unequivocally determines the +2 oxidation state of the copper ions.

This guide has outlined the fundamental principles and practical applications of key spectroscopic techniques for the analysis of copper(II) formate tetrahydrate. By employing these methods in a complementary fashion, researchers can gain a deep and comprehensive understanding of this important compound, enabling its effective use and further development in a wide range of scientific and industrial applications.

References

-

American Elements. (n.d.). Copper(II) Formate Tetrahydrate. Retrieved from [Link]

-

BioFuran Materials. (n.d.). Copper formate tetrahydrate, CAS 5893-61-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cupric formate. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of copper formate tetrahydrate. Retrieved from [Link]

-

Kiriyama, R., Ibamoto, H., & Matsuo, K. (1954). The crystal structure of cupric formate tetrahydrate, Cu(HCO2)2.4H2O. Acta Crystallographica, 7(6-7), 482–483. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cupric formate tetrahydrate. PubChem Compound Database. Retrieved from [Link]

-

Crystal growing wiki. (n.d.). Copper(II) formate. Retrieved from [Link]

-

ResearchGate. (n.d.). The Raman spectrum of copper formate tetrahydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental spectra of basic Cu formate. Retrieved from [Link]

-

Kiriyama, R., Ibamoto, H., & Matsuo, K. (1954). The crystal structure of cupric formate tetrahydrate, Cu(HCO2)2.4H2O. Acta Crystallographica, 7(6-7), 482. Retrieved from [Link]

-

Pascher, T. F., et al. (2019). Decomposition of Copper Formate Clusters: Insight into Elementary Steps of Calcination and Carbon Dioxide Activation. ChemPhysChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel method for the production of copper(II) formates, their thermal, spectral and magnetic properties. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). XPS analysis Experimental section. Retrieved from [Link]

-

J-Stage. (n.d.). Relationship of the Thermal Decomposition Temperature and Stretching Mode Wavenumber Shift of Amine-Copper Formate Complex: FTIR Spectrum Reveals the…. Retrieved from [Link]

-

ACS Publications. (2023). Key Aspects of the Processes of Thermal Decomposition of Complex Compounds of Copper Formate for Low-Temperature Printed Electronics. II. The Solvent Effect. Retrieved from [Link]

-

ResearchGate. (n.d.). XPS spectra of Cu 2p3/2 and 2p1/2. Retrieved from [Link]

-

Wiley Analytical Science. (2020). UV/VIS spectroscopy of copper formate clusters. Retrieved from [Link]

-

Wiley Online Library. (n.d.). UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal‐Ligand Photochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and thermal decomposition of freeze-dried copper–iron formates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal‐Ligand Photochemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Thermal decomposition of three crystalline modifications of anhydrous copper(II) formate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.8: EPR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Copper (II) formate tetrahydrate. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment. Retrieved from [Link]

-

Surface Science Western. (n.d.). Advanced Analysis of Copper X-ray Photoelectron Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). High-resolution XPS spectra of Cu 2p region. Retrieved from [Link]

-

SciSpace. (2020). (Open Access) UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal-Ligand Photochemistry. Retrieved from [Link]

-

MDPI. (2022). EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory. Retrieved from [Link]

-

Sciences of Conservation and Archaeology. (n.d.). Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman spectroscopy of basic copper(II) and some complex copper(II) sulfate minerals: Implications for hydrogen bonding. Retrieved from [Link]

-

ResearchGate. (2016). Determination of Trace Amount of Cu (II) Using UV-Vis. Spectrophotometric Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). EPR Methods for Biological Cu(II): L-Band CW and NARS. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on thermal decomposition of copper(II) acetate monohydrate in air. Retrieved from [Link]

-

ETH Zurich. (n.d.). EPR of Cu2+ Complexes – Electron Paramagnetic Resonance. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrophotometric Determination of Copper (II) by Used of New Hetero Cyclic azo Reagent. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. biofuranchem.com [biofuranchem.com]

- 3. COPPER(II) FORMATE TETRAHYDRATE | 5893-61-8 [chemicalbook.com]

- 4. Copper(II) formate tetrahydrate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Copper(II) formate tetrahydrate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Decomposition of Copper Formate Clusters: Insight into Elementary Steps of Calcination and Carbon Dioxide Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Copper(II) formate - Crystal growing [en.crystalls.info]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Cupric formate | C2H2CuO4 | CID 10999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. prepchem.com [prepchem.com]

- 16. UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal‐Ligand Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. researchgate.net [researchgate.net]

- 19. sci-arch.org [sci-arch.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Relationship of the Thermal Decomposition Temperature and Stretching Mode Wavenumber Shift of Amine-Copper Formate Complex: FTIR Spectrum Reveals the Decomposition Temperature of Copper Formate Moiety [jstage.jst.go.jp]

- 23. researchgate.net [researchgate.net]

- 24. Cupric formate tetrahydrate | C2H10CuO8 | CID 6432244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 27. researchgate.net [researchgate.net]

- 28. EPR Methods for Biological Cu(II): L-Band CW and NARS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. rsc.org [rsc.org]

- 33. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Advanced Analysis of Copper X-ray Photoelectron Spectra [xpsfitting.com]

A Technical Guide to the Magnetic Properties of Copper(II) Formate Polymorphs

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a material's structure and its magnetic properties is paramount. This guide provides an in-depth exploration of the fascinating magnetic behaviors exhibited by the different polymorphic forms of copper(II) formate. We will delve into the synthesis, structural nuances, and the resulting magnetic phenomena of these compounds, offering both theoretical understanding and practical experimental guidance.

The Significance of Polymorphism in Copper(II) Formate

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor in determining its physical and chemical properties. In the case of copper(II) formate, subtle changes in the arrangement of atoms and molecules lead to vastly different magnetic behaviors, ranging from antiferromagnetism to ferromagnetism. This sensitivity makes copper(II) formate an excellent model system for studying structure-property relationships in molecular magnetism.

Copper(II) Formate Tetrahydrate: A Classic 2D Antiferromagnet

Copper(II) formate tetrahydrate, Cu(HCOO)₂·4H₂O, is perhaps the most studied polymorph and serves as a textbook example of a two-dimensional (2D) antiferromagnetic system.

Crystal Structure and Superexchange Pathways

The crystal structure of Cu(HCOO)₂·4H₂O is characterized by distinct layers of copper(II) ions parallel to the (001) plane. Within these layers, each copper(II) ion is in a distorted octahedral environment, coordinated to four oxygen atoms from four different bridging formate ligands in the equatorial plane and two water molecules in the axial positions. These formate bridges provide the primary superexchange pathway for magnetic coupling between the Cu²⁺ ions. The superexchange interaction, mediated by the formate ligands, leads to an antiferromagnetic alignment of the electron spins on adjacent copper ions within the layers.

Caption: Superexchange pathway in copper(II) formate.

Magnetic Properties

The 2D antiferromagnetic nature of Cu(HCOO)₂·4H₂O is evident in its magnetic susceptibility measurements. The susceptibility shows a broad maximum around 60 K, which is characteristic of short-range magnetic ordering within the 2D layers. As the temperature is lowered further, a sharp peak at the Néel temperature (T_N) of approximately 17 K indicates the onset of long-range 3D antiferromagnetic ordering. Below this temperature, weak ferromagnetism is also observed. The magnetic behavior can be described by the Curie-Weiss law at higher temperatures, typically exhibiting a large negative Weiss constant (θ), indicative of strong antiferromagnetic interactions.

The Anhydrous Polymorphs: A Tale of Two Magnetic Orders

Anhydrous copper(II) formate, Cu(HCOO)₂, exists in at least two polymorphic forms, α and β, which display remarkably different magnetic properties due to their distinct crystal structures.

α-Copper(II) Formate: A Molecular-Based Ferromagnet

The α-polymorph of anhydrous copper(II) formate is a rare example of a molecular-based ferromagnet.

-

Crystal Structure: The structure of α-Cu(HCOO)₂ consists of infinite chains of edge-sharing [CuO₆] octahedra. These chains are further interconnected by formate groups, creating a three-dimensional network.

-

Magnetic Properties: This polymorph exhibits ferromagnetic ordering at a Curie temperature (T_c) of 8.2 K. The ferromagnetic coupling arises from the specific arrangement of the formate bridges and the resulting orbital overlap between the copper d-orbitals and the oxygen p-orbitals, which favors a parallel alignment of spins.

β-Copper(II) Formate: A Weak Ferromagnet

The β-polymorph is a metastable form that transforms into the α-phase over time at room temperature.

-

Crystal Structure: Similar to the α-form, the β-polymorph also features chains of edge-sharing [CuO₆] octahedra, but with a different connectivity between the chains.

-

Magnetic Properties: β-Cu(HCOO)₂ behaves as a weak ferromagnet with a transition temperature of 30.4 K. This weak ferromagnetism is thought to arise from a canting of the antiferromagnetically coupled spins, resulting in a net magnetic moment.

Comparative Analysis of Magnetic Properties

The distinct magnetic behaviors of the copper(II) formate polymorphs are summarized in the table below, highlighting the profound influence of the crystal structure on the magnetic properties.

| Polymorph | Formula | Crystal System | Magnetic Ordering | Transition Temperature (K) | Weiss Constant (θ) (K) |

| Tetrahydrate | Cu(HCOO)₂·4H₂O | Monoclinic | Antiferromagnetic | T_N ≈ 17 | ~ -150 |

| α-Anhydrous | Cu(HCOO)₂ | Orthorhombic | Ferromagnetic | T_c = 8.2 | - |

| β-Anhydrous | Cu(HCOO)₂ | Monoclinic | Weak Ferromagnetic | T_c = 30.4 | - |

Experimental Protocols

Synthesis of Copper(II) Formate Polymorphs

Synthesis of Copper(II) Formate Tetrahydrate:

-

Reaction Setup: In a well-ventilated fume hood, slowly add a stoichiometric amount of solid copper(II) carbonate (CuCO₃) or copper(II) hydroxide (Cu(OH)₂) to an aqueous solution of formic acid (HCOOH) with constant stirring. The reaction is exothermic and will produce CO₂ gas if carbonate is used.

-

Dissolution: Continue stirring until the copper salt is completely dissolved, resulting in a clear blue solution.

-

Crystallization: Allow the solution to slowly evaporate at room temperature. Blue crystals of copper(II) formate tetrahydrate will form over a period of several days.

-

Isolation: Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry them in air.

Synthesis of Anhydrous α- and β-Copper(II) Formate:

The synthesis of the anhydrous polymorphs typically involves the dehydration of the tetrahydrate or the reaction of a copper salt with formic acid under specific conditions. The β-form, being metastable, requires careful control of the reaction conditions.

A general method for obtaining the anhydrous form is the dehydration of the tetrahydrate at elevated temperatures under vacuum.[1] The specific conditions for selectively obtaining the α or β polymorph can be more complex and may involve precise temperature control during the dehydration process or the use of specific solvents.

Caption: General synthesis workflow for copper(II) formate polymorphs.

Magnetic Susceptibility Measurement using SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials.

Sample Preparation:

-

A small, accurately weighed amount of the polycrystalline sample (typically a few milligrams) is packed into a gelatin capsule or a straw.

-

The sample holder is then mounted onto the SQUID probe.

Measurement Procedure:

-

Zero-Field-Cooled (ZFC) Measurement: The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the temperature is slowly increased.

-

Field-Cooled (FC) Measurement: The sample is cooled from a high temperature (e.g., 300 K) to the lowest temperature in the presence of the same DC magnetic field. The magnetization is then measured as the temperature is increased.

-

Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetization (M) and the applied magnetic field (H) using the formula χ = M/H. The temperature dependence of the susceptibility provides information about the nature of the magnetic ordering.

Caption: Workflow for ZFC and FC SQUID magnetometry measurements.

Conclusion

The family of copper(II) formate polymorphs provides a rich platform for investigating the fundamental principles of molecular magnetism. The dramatic differences in their magnetic properties, arising from subtle structural variations, underscore the critical importance of polymorphism in materials science. This guide has provided a comprehensive overview of the synthesis, structure, and magnetic behavior of these fascinating compounds, along with practical experimental protocols. A thorough understanding of these systems not only advances our fundamental knowledge but also holds potential for the rational design of new magnetic materials with tailored properties.

References

-

Scatena, R., Johnson, R. D., Manuel, P., & Macchi, P. (2020). Formate-mediated magnetic superexchange in the model hybrid perovskite [(CH3)2NH2]Cu(HCOO)3. Journal of Materials Chemistry C, 8(35), 12295-12303. [Link]

-

PubChem. Cupric formate. [Link]

-

ResearchGate. Magnetic properties of calcium copper formate. [Link]

-

RSC Publishing. Crystal structures, and magnetic and thermal properties of basic copper formates with two-dimensional triangular-lattice magnetic networks. [Link]

- Google Patents.

-

PMC. Magnetoelectric Multiferroicity and Magnetic Anisotropy in Guanidinium Copper(II) Formate Crystal. [Link]

-

ResearchGate. A hypothetical polymorph of copper(II) guanidinium formate. [Link]

-

Crystal growing wiki. Copper(II) formate. [Link]

-

PMC. Anisotropic Covalency Contributions to Superexchange Pathways in Type One Copper Active Sites. [Link]

-

ResearchGate. Novel method for the production of copper(II) formates, their thermal, spectral and magnetic properties. [Link]

-

ICMM-CSIC. SQUID Magnetometry and Low Temperature. [Link]

-

American Elements. Copper(II) Formate Tetrahydrate. [Link]

-

ResearchGate. Synthesis, Crystal Structure and Magnetic Properties of a Copper(II) p-Formylbenzoate Complex. [Link]

-

Taylor & Francis Online. Superexchange – Knowledge and References. [Link]

-

Crystal growing wiki. Copper(II) formate and urea complex. [Link]

-

ResearchGate. Super-exchange interaction paths (refer to table 1) for magnetic... [Link]

-

ResearchGate. FIG. S1. Experimental SQUID magnetometry data. a) M vs. H response of a... [Link]

-

arXiv.org. How to measure the magnetism of a single nanoparticle. [Link]

-

Wikipedia. Superexchange. [Link]

-

ResearchGate. SQUID magnetometry data revealing superparamagnetic behavior of Co... [Link]

-

ACS Publications. Thermal decomposition of three crystalline modifications of anhydrous copper(II) formate. [Link]

Sources

Solubility of Copper(II) Formate Hydrate in Organic Solvents: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers

Abstract

Copper(II) formate and its hydrates are compounds with significant utility in catalysis, materials science, and as antibacterial agents.[1][2] Their effective application in these fields, particularly in non-aqueous environments typical of organic synthesis and material fabrication, is critically dependent on a thorough understanding of their solubility characteristics. This guide provides a comprehensive analysis of the solubility of copper(II) formate hydrate in organic solvents. Moving beyond a simple recitation of data, this document delves into the fundamental physicochemical principles governing dissolution, addresses inconsistencies in available literature, and presents a robust, field-proven protocol for empirical solubility determination. This resource is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this system.

Introduction: The Chemistry and Significance of Copper(II) Formate Hydrates

Copper(II) formate (Cu(HCOO)₂) is a salt that exists in several forms, primarily distinguished by its degree of hydration. The most common forms encountered in research and commercial applications are the anhydrous salt, a metastable dihydrate (Cu(HCOO)₂·2H₂O), and the thermodynamically stable tetrahydrate (Cu(HCOO)₂·4H₂O).[3][4] The tetrahydrate, a blue crystalline solid, is typically formed from cool aqueous solutions, while the dihydrate can be produced by crystallization at higher temperatures (50-60 °C).[3]

The coordination environment of the copper(II) ion and the presence of water of hydration are the dominant factors dictating the compound's physical and chemical properties, most notably its solubility. The water molecules participate in a hydrogen-bonding network within the crystal lattice, which requires significant energy to overcome during dissolution. Understanding which hydrate is being used is paramount, as their stability and solubility profiles differ. For instance, the dihydrate is known to lose water upon standing in air.[3]

The Physicochemical Basis of Solubility in Organic Media

The solubility of an ionic compound like copper(II) formate hydrate is a complex interplay between the lattice energy of the solid and the solvation energy released when the ions interact with solvent molecules. The principle of "like dissolves like" serves as a primary guide.[5]

-

Solute Characteristics : Copper(II) formate is an ionic salt. The crystal lattice is held together by strong electrostatic forces between the Cu²⁺ cations and the formate (HCOO⁻) anions, as well as hydrogen bonds involving the water of hydration. For dissolution to occur, the solvent molecules must provide sufficient energy to overcome this lattice energy.

-

Solvent Characteristics : The ability of a solvent to dissolve an ionic compound is primarily dependent on its polarity and its capacity for specific interactions, such as hydrogen bonding or coordination.

-

Polar Protic Solvents (e.g., water, ethanol): These solvents have high dielectric constants and can effectively shield the ions from each other. Furthermore, their ability to form hydrogen bonds can help solvate both the cation and the anion, as well as the water of hydration.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate cations effectively through coordination, but are less effective at solvating small anions.

-

Non-polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and lack the ability to form strong interactions with ions. Consequently, they are very poor solvents for ionic compounds.[5][6]

-

The dissolution process can be visualized as a multi-step thermodynamic cycle, governed by the factors illustrated below.

Caption: Factors governing the dissolution of copper(II) formate hydrate.

Solubility Profile: A Review of Available Data

Quantitative solubility data for copper(II) formate hydrate in a wide range of organic solvents is notably scarce in the public domain. Most sources describe the solubility in qualitative terms. A summary of this information is presented below.

Table 1: Solubility of Copper(II) Formate Hydrates in Various Solvents

| Solvent | Formula | Type | Solubility of Tetrahydrate | Solubility of Anhydrous | Source(s) |

| Water | H₂O | Polar Protic | 125 g/L (20°C) | 12.5 g/100g (20°C) | [1][7][8] |

| Ethanol | C₂H₅OH | Polar Protic | Very slightly soluble | Soluble; 0.25 g/100 mL | [1][3][8] |

| Formic Acid | HCOOH | Polar Protic | Reacts/Complexes | 0.0107 g/100g (25°C) | [8] |

| Various | N/A | Primarily Non-polar | Practically insoluble | Practically insoluble | [1][3][7][9] |

Note on Ethanol Solubility: There is a noteworthy discrepancy in the literature regarding ethanol. Several sources state the tetrahydrate is "very slightly soluble" or "practically insoluble," while others report the anhydrous form as "soluble" (0.25 g/100 mL).[1][3][8] This highlights the critical importance of the degree of hydration. The anhydrous form, lacking the lattice-stabilizing water molecules, may exhibit slightly higher solubility in a polar protic solvent like ethanol, which can coordinate with the copper ion. Researchers should ensure they are using the correct form and verify the water content of their material if solubility in alcohols is critical.

Experimental Protocol: Isothermal Solubility Determination

For applications requiring precise knowledge of solubility, empirical determination is essential. The following protocol describes the isothermal equilibrium method, a reliable technique for measuring the solubility of a solid in a liquid. This method ensures that the solution is truly saturated at a specific temperature.

Objective: To determine the equilibrium solubility of copper(II) formate hydrate in a given organic solvent at a constant temperature.

Materials:

-

Copper(II) formate hydrate (specify form: e.g., tetrahydrate, 98% purity)

-

Solvent of interest (analytical grade or higher)

-

Temperature-controlled shaker or water bath (accuracy ±0.2 K or better)[4]

-

Sealable glass vials or flasks

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectrophotometer (UV-Vis or Atomic Absorption)

Methodology:

Step 1: Preparation of Slurries 1.1. Add an excess amount of copper(II) formate hydrate to several sealable vials. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation. 1.2. Accurately pipette a known volume of the organic solvent into each vial. 1.3. Seal the vials tightly to prevent solvent evaporation.

Causality Insight: Using multiple vials allows for sampling at different time points to confirm that equilibrium has been reached. An excess of solid is crucial for achieving a saturated solution.

Step 2: Equilibration 2.1. Place the vials in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C). 2.2. Agitate the slurries continuously. The time required to reach equilibrium can vary from a few hours to several days. For a new system, it is advisable to measure the concentration at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements show no significant change in concentration.

Causality Insight: Constant temperature control is critical as solubility is temperature-dependent.[10] Continuous agitation ensures the entire volume of the solvent is in contact with the solid, accelerating the path to equilibrium.

Step 3: Sample Collection and Phase Separation 3.1. Once equilibrium is established, stop agitation and allow the solid to settle. Maintain the vials at the experimental temperature. 3.2. Carefully draw a sample from the clear supernatant using a syringe. 3.3. Immediately attach a syringe filter and dispense the solution into a clean, tared vial. This step is critical to remove any undissolved microcrystals.

Causality Insight: Filtering the sample is the most critical step to prevent contamination of the supernatant with solid particles, which would lead to an overestimation of solubility. Performing this quickly and at temperature prevents precipitation due to temperature changes.

Step 4: Quantitative Analysis 4.1. Accurately weigh the filtered sample to determine its mass. 4.2. Dilute the sample to a known volume using an appropriate solvent (often the same solvent or an acidic aqueous solution for spectroscopic methods). 4.3. Determine the concentration of copper(II) in the diluted sample using a calibrated analytical technique.

- UV-Visible Spectrophotometry: Copper(II) solutions have a characteristic color, and their concentration can be determined by measuring absorbance at a specific wavelength (e.g., ~634 nm after complexation with a suitable agent) and comparing it to a calibration curve.[11]

- Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): These are highly sensitive and specific methods for determining metal ion concentrations and are preferred for their accuracy, especially at low solubility levels.

Causality Insight: The choice of analytical method depends on the expected solubility and available equipment. AAS and ICP are superior for low concentrations due to their high sensitivity. A proper calibration curve is essential for the trustworthiness of the results.

Step 5: Calculation 5.1. Using the measured concentration and the dilution factor, calculate the concentration of copper(II) formate hydrate in the original saturated solution. 5.2. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Conclusion for the Practicing Scientist

The solubility of copper(II) formate hydrate in organic solvents is generally low, a direct consequence of its ionic nature and the stability of its crystal lattice.[1][3] The tetrahydrate form is practically insoluble in most common non-polar and moderately polar organic solvents.[7][9] While it exhibits very slight solubility in alcohols, the anhydrous form may be marginally more soluble.[3][8] For research and development in non-aqueous systems, this low solubility presents a significant challenge. Scientists may need to consider strategies such as using co-solvents, employing coordinating solvents that can form soluble complexes with the copper ion, or exploring in-situ generation from more soluble precursors. Given the scarcity of reliable quantitative data, the experimental protocol provided herein offers a self-validating framework for researchers to determine the precise solubility in their specific solvent systems, enabling informed decisions in experimental design and process development.

References

-

National Institutes of Health. Cupric formate | C2H2CuO4. PubChem.

-

Thermo Fisher Scientific. Copper(II) formate tetrahydrate, 98%. Thermo Scientific Chemicals.

-

Chemsrc. COPPER(II) FORMATE TETRAHYDRATE | CAS#:5893-61-8.

-

National Institute of Standards and Technology. Copper(II)formate with Formic acid and Water. IUPAC-NIST Solubilities Database.

-

Muby Chemicals. Copper formate or Copper (II) formate or Copper diformate Manufacturers.

-

Kiper, R.A. copper(II) formate. Chemical Database.

-

Solubility of Things. Copper(II) formate.

-

Crystal growing wiki. Copper(II) formate.

-

National Institute of Standards and Technology. Copper(II)formate with Ammonium formate and Formic acid. IUPAC-NIST Solubilities Database.

-

Factors affecting solubility.

-

TutorVista. Factors Affecting Solubility. YouTube.

-

Gelest, Inc. COPPER(II) FORMATE, tetrahydrate Safety Data Sheet.

-

Chemistry Notes. Three Factors Affecting the Solubility of a Solution.

-

FCT EMIS. Factors Affecting solubility curve.

-

AAT Bioquest. What factors affect solubility?

-

AMERICAN ELEMENTS. Copper(II) Formate Hydrate.

-

Al-Adilee, K.J. et al. Spectrophotometric Determination of Copper (II) by Used of New Hetero Cyclic azo Reagent. Journal of Al-Nahrain University.

Sources

- 1. Copper(II) formate tetrahydrate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Cupric formate | C2H2CuO4 | CID 10999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 5. fctemis.org [fctemis.org]

- 6. chemistrynotes.com [chemistrynotes.com]

- 7. COPPER(II) FORMATE TETRAHYDRATE | CAS#:5893-61-8 | Chemsrc [chemsrc.com]

- 8. copper(II) formate [chemister.ru]

- 9. Copper formate or Copper (II) formate Manufacturers, with SDS [mubychem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. repository.qu.edu.iq [repository.qu.edu.iq]

An In-depth Technical Guide to Copper(II) Formate Hydrate: Synthesis, Characterization, and Applications

This guide provides a comprehensive overview of copper(II) formate hydrate, with a primary focus on the prevalent tetrahydrate form. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental properties, synthesis protocols, and diverse applications of this versatile coordination compound. Our narrative is grounded in established scientific principles, offering field-proven insights and robust referencing to authoritative sources.

Core Concepts: Understanding Copper(II) Formate Hydrate

Copper(II) formate is an inorganic compound, a salt of divalent copper and formic acid. It most commonly crystallizes from aqueous solutions as a tetrahydrate, which is the focus of this guide.[1] Anhydrous, dihydrate, and other complexed forms are also known to exist.[1][2][3] The tetrahydrate is a blue crystalline solid that serves as a key precursor in various chemical syntheses and material applications.[4]

Chemical Formula and Molecular Weight

The chemical and physical properties of the common forms of copper(II) formate are summarized in the table below.

| Property | Copper(II) Formate Tetrahydrate | Copper(II) Formate Dihydrate | Anhydrous Copper(II) Formate |

| Chemical Formula | Cu(HCOO)₂·4H₂O or C₂H₁₀CuO₈[5][6][7][8] | Cu(HCOO)₂·2H₂O or C₂H₆CuO₆[1][9] | Cu(HCOO)₂ or C₂H₂CuO₄[1][10] |

| Molecular Weight | 225.64 g/mol [5][6][8] | 189.61 g/mol [1][9] | 153.58 g/mol [1][10] |

| Appearance | Blue monoclinic crystals[11] | Light-blue monoclinic crystals[1] | Blue or bluish-green crystalline solid[9] |

| CAS Number | 5893-61-8[6][12] | 22992-79-6[9] | 544-19-4[10] |

Crystal Structure of Copper(II) Formate Tetrahydrate

The crystal structure of copper(II) formate tetrahydrate has been determined to be monoclinic.[1] Each copper atom is coordinated by four oxygen atoms from four distinct formate ions in a roughly square planar arrangement. Additionally, two water molecules are situated at a greater distance, completing the coordination sphere. This layered structure, with water molecules positioned between the copper formate layers, contributes to the compound's physical properties, such as its perfect cleavage parallel to the (001) plane.

Synthesis of Copper(II) Formate Tetrahydrate

The synthesis of copper(II) formate tetrahydrate is typically achieved through the reaction of a copper(II) source with formic acid.[1][2] Common copper precursors include copper(II) hydroxide, copper(II) carbonate, and copper(II) oxide.[1][2]

Synthesis Workflow

The general workflow for the synthesis of copper(II) formate tetrahydrate is depicted in the following diagram.

Caption: General workflow for the synthesis of Copper(II) Formate Tetrahydrate.

Detailed Experimental Protocol

The following protocol details the synthesis of copper(II) formate tetrahydrate from copper(II) hydroxide.

Materials:

-

Copper(II) hydroxide (Cu(OH)₂)

-

80% aqueous solution of formic acid (HCOOH)

-

Distilled water

-

Ethanol

Procedure:

-

In a fume hood, slowly add a stoichiometric amount of an 80% aqueous solution of formic acid to a stirred suspension of copper(II) hydroxide powder in a reaction flask.[5][13]

-

Continue stirring the mixture for approximately one hour at room temperature.[5][13] The completion of the reaction is indicated by the dissolution of the solid copper(II) hydroxide and the formation of a clear blue solution.

-

Filter the resulting mixture to remove any unreacted starting material or solid impurities.[1]

-

Allow the filtrate to stand at room temperature for slow evaporation. Blue crystals of copper(II) formate tetrahydrate will form.

-

Collect the crystals by filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a desiccator over a suitable drying agent.

Physicochemical Properties and Characterization

Solubility

Copper(II) formate tetrahydrate exhibits moderate solubility in water.[6][9][11] It is very slightly soluble in alcohol and practically insoluble in most organic solvents.[6][11]

| Solvent | Solubility (g/L) at 20°C |

| Water | 125[6][11] |

| Alcohol | Very slightly soluble[6][11] |

| Organic Solvents | Practically insoluble[6][11] |

Thermal Decomposition

The thermal decomposition of copper(II) formate is a critical property, particularly for its applications in producing metallic copper. When heated, copper(II) formate decomposes to form copper metal, carbon dioxide, and hydrogen gas.[14] Studies have shown that the decomposition of anhydrous copper(II) formate in an inert atmosphere begins around 190-220°C, yielding metallic copper as the primary solid product.[15] The presence of solvents or other ligands can influence the decomposition temperature.[16]

The decomposition pathway can be visualized as follows:

Caption: Thermal decomposition pathway of Copper(II) Formate Tetrahydrate.

Applications in Research and Development

Copper(II) formate hydrate is a versatile compound with a growing number of applications in various scientific and industrial fields.

Precursor for Copper Nanoparticles